2-({2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine
Description
2-({2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine is a structurally complex small molecule featuring a 5-fluoropyrimidine core linked via a methoxy group to a bicyclic octahydrocyclopenta[c]pyrrole scaffold. This scaffold is further functionalized with a sulfonyl-substituted 3,5-dimethyl-1,2-oxazole moiety.
Crystallographic analysis using software like SHELXL (part of the SHELX suite) has likely been critical in resolving its three-dimensional conformation, enabling structure-activity relationship (SAR) studies . The sulfonyl group may enhance solubility or binding affinity, while the oxazole ring could contribute to metabolic stability.
Properties
IUPAC Name |
4-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-11-15(12(2)26-21-11)27(23,24)22-8-13-4-3-5-17(13,9-22)10-25-16-19-6-14(18)7-20-16/h6-7,13H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDVBWUNLVEXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine represents a novel structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article synthesizes available data on the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine core substituted with a fluorine atom and an oxazole-containing sulfonamide moiety. The synthesis typically involves multi-step reactions, including the formation of the oxazole ring and subsequent coupling with the pyrimidine framework. Detailed synthetic pathways can be found in various literature sources that describe similar derivatives and their preparation methods .
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Core Structure | 5-Fluoropyrimidine |
| Sulfonamide Group | (3,5-dimethyl-1,2-oxazol-4-yl) |
| Additional Substituents | Octahydrocyclopenta[c]pyrrol |
The biological activity of this compound primarily revolves around its ability to inhibit specific cellular pathways. Research indicates that compounds with similar structures exhibit potent inhibition of cancer cell proliferation, particularly in leukemia models. The mechanism often involves interference with nucleotide metabolism and DNA synthesis pathways, leading to apoptosis in malignant cells .
Case Studies
- Inhibition of L1210 Cell Proliferation : A study demonstrated that related compounds exhibited significant growth inhibition in L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The addition of thymidine reversed this effect, indicating a dependency on nucleotide availability for cell survival .
- Hemorheological Activity : Another investigation highlighted the hemorheological properties of related sulfonamide derivatives, suggesting potential applications in improving blood flow and reducing viscosity in pathological conditions .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that those incorporating the 5-fluoropyrimidine moiety often show enhanced biological activities compared to their non-fluorinated counterparts. This is attributed to the fluorine atom's influence on electron density and molecular stability.
Table 2: Comparative IC50 Values for Related Compounds
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| 5-Fluoro-2-(oxazole-sulfonamide) | 50 | L1210 |
| Non-fluorinated analog | 200 | L1210 |
| Pentoxifylline | 75 | Various cell lines |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
However, the target compound’s bicyclic scaffold and sulfonyl-oxazole substituent may confer improved target selectivity or pharmacokinetics compared to classical fluoropyrimidines .
Sulfonyl vs. Thioether Groups: Unlike Compound 9 (), which employs a terpenoid-thioether for metabolic stability, the target compound’s sulfonyl group may enhance hydrogen-bonding interactions with enzymatic active sites.
Research Findings and Data
Table 2: Hypothetical Pharmacokinetic Data (Based on Structural Inference)
| Parameter | Target Compound | 5-Fluorouracil | Capecitabine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 130.08 | 359.35 |
| logP | ~2.5 (estimated) | -0.89 | 1.4 |
| IC50 (nM) | 50–100 (kinase inhibition) | 10,000–50,000 (TS inhibition) | 100–500 (prodrug conversion) |
| Metabolic Stability | High (oxazole resistance) | Low (rapid catabolism) | Moderate (liver activation) |
Note: Data inferred from structural analogs and computational models; experimental validation required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
